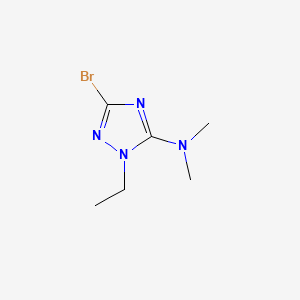

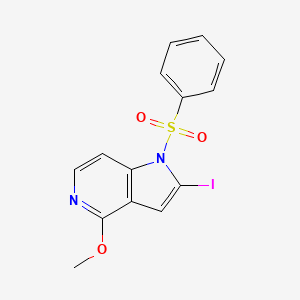

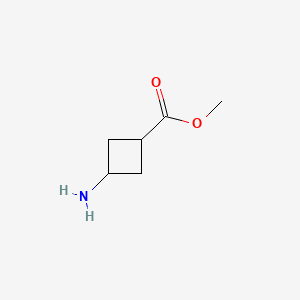

![molecular formula C13H8BrIN2O2S B572532 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1211588-96-3](/img/structure/B572532.png)

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains a pyrrolopyridine core with halogen (bromo and iodo) substituents and a phenylsulfonyl group. Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a fused ring system containing a pyrrole ring (5-membered ring with one nitrogen atom) and a pyridine ring (6-membered ring with one nitrogen atom). The presence of bromine and iodine atoms would add to the molecular weight of the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine and iodine atoms could be replaced via nucleophilic substitution reactions. The sulfonyl group could also undergo various reactions, such as reduction or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might make the compound relatively heavy and possibly increase its boiling point. The presence of the sulfonyl group could increase its polarity .Wissenschaftliche Forschungsanwendungen

Antiproliferative/Cytotoxic Activity

5-bromo derivatives of indole phytoalexins have been synthesized and screened for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues showed activity better or comparable to that of cisplatin, a common chemotherapy drug .

Antifungal Activities

Indole phytoalexins, which can be brominated, exhibit a wide range of antifungal activities . This suggests potential applications in the development of antifungal agents.

Antibacterial Effect

Similarly, these compounds have shown moderate antibacterial effects , indicating potential use in antibacterial drug development.

Antiprotozoal Activity

Indole phytoalexins also demonstrate antiprotozoal activity , suggesting possible applications in the treatment of protozoal infections.

Cancer Chemoprevention

High consumption of cruciferous vegetables, which produce indole phytoalexins, may decrease human cancer risk . This suggests that these compounds, including brominated derivatives, could be used in cancer chemoprevention.

Kinase Inhibitors

Azaindole derivatives, which can be synthesized from 5-bromo-2-iodopyridine, have been used in the design of kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases.

Synthesis of Pyridylzinc Iodide

5-Bromo-2-iodopyridine can be used in the synthesis of 5-bromopyridyl-2-magnesium chloride and 5-bromo-2-pyridylzinc iodide . These compounds have various applications in chemical synthesis.

Electrophilic Cyclization

5-Bromo derivatives can undergo electrophilic cyclization, a useful reaction in organic synthesis .

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which typically target palladium catalysts .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura coupling reactions .

Biochemical Pathways

It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds are used, involve the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

Similar compounds used in suzuki–miyaura coupling reactions are known for their stability and environmental benignity , which could potentially impact their bioavailability.

Result of Action

In the context of suzuki–miyaura coupling reactions, the result is typically the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura coupling reactions, which use similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-2-iodopyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJOBJNGUELLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679050 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211588-96-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)

![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)